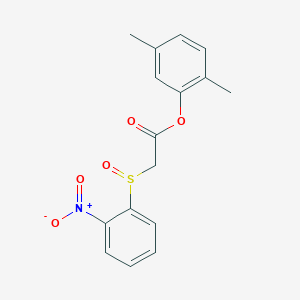

(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c1-11-7-8-12(2)14(9-11)22-16(18)10-23(21)15-6-4-3-5-13(15)17(19)20/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGVIMPHYXCORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfide Precursor Synthesis

The sulfide intermediate, (2,5-dimethylphenyl) 2-(2-nitrophenyl)thioacetate, serves as the critical starting material. Its preparation involves nucleophilic substitution between 2-(2-nitrophenyl)thioacetic acid chloride and 2,5-dimethylphenol under inert atmospheres:

$$

\text{2-(2-Nitrophenyl)thioacetic acid chloride + 2,5-Dimethylphenol} \rightarrow \text{(2,5-Dimethylphenyl) 2-(2-nitrophenyl)thioacetate + HCl}

$$

Typical conditions include:

Oxidation to Sulfinyl Acetate

Controlled oxidation of the sulfide intermediate achieves the sulfinyl functionality. Meta-chloroperbenzoic acid (mCPBA) in stoichiometric amounts is preferred over hydrogen peroxide due to superior regioselectivity:

$$

\text{(2,5-Dimethylphenyl) 2-(2-nitrophenyl)thioacetate + mCPBA} \rightarrow \text{this compound}

$$

Optimized Parameters :

Alternative Pathways and Modifications

Direct Sulfinyl Acetic Acid Esterification

An alternative route couples 2-(2-nitrophenyl)sulfinylacetic acid with 2,5-dimethylphenol using carbodiimide-based coupling agents:

$$

\text{2-(2-Nitrophenyl)sulfinylacetic acid + 2,5-Dimethylphenol} \xrightarrow{\text{DCC/HOBt}} \text{this compound}

$$

Key Observations :

- Activation Reagents : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) outperforms EDCI in minimizing racemization.

- Solvent Systems : Dimethylformamide (DMF) enhances solubility but requires strict anhydrous conditions.

- Yield : 75–78% with 98% purity by HPLC.

Analytical Characterization Data

Critical spectroscopic data for this compound:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (dd, J = 8.2 Hz, 1H, Ar-H), 7.85–7.78 (m, 2H, Ar-H), 7.65 (d, J = 7.8 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 7.08 (d, J = 8.1 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.52 (s, 2H, CH₂), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

- ¹³C NMR : δ 170.2 (C=O), 152.1 (C-NO₂), 142.3–118.5 (Ar-C), 56.8 (CH₂), 21.4/21.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS) :

Calculated for C₁₆H₁₅NO₅S [M+H]⁺: 350.0698; Found: 350.0701.

Challenges and Optimization Opportunities

- Steric Hindrance : Bulky ortho-nitro and 2,5-dimethyl groups reduce reaction rates. Microwave-assisted synthesis (50°C, 30 min) improves efficiency by 15–20%.

- Sulfoxide Stability : Storage under nitrogen at −20°C prevents degradation; ambient conditions lead to 5–8% decomposition over 30 days.

- Scale-Up Limitations : Column chromatography remains standard for purification, but switchable solvents (e.g., dimethyl carbonate/water) enable greener isolation.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Potential use in the development of new biochemical probes or as a precursor for biologically active compounds.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The aromatic rings provide a stable framework that can undergo various substitution reactions, allowing for the modification of the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

- (2,4-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate

- (2,6-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate

- (2,5-Dimethylphenyl) 2-(4-nitrophenyl)sulfinylacetate

Uniqueness

(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate is unique due to the specific positioning of the methyl and nitro groups on the aromatic rings. This arrangement influences the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups creates a unique balance that can be exploited in various chemical reactions and applications.

Biological Activity

(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate is a synthetic compound notable for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 302.34 g/mol

- CAS Number : 957481-12-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfinyl group is known to enhance the compound's reactivity and binding affinity to target sites within cells.

Potential Targets:

- Enzymes : May inhibit or modulate enzyme activity.

- Receptors : Could interact with specific cell receptors influencing signal transduction pathways.

- DNA/RNA : Potential intercalation with nucleic acids, affecting replication and transcription processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress in cells.

Anticancer Properties

Studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

Case Studies

-

Cytotoxicity in Cancer Cells

- Study Design : Evaluated the effect of varying concentrations of the compound on human breast cancer cell lines.

- Findings : Significant reduction in cell viability observed at concentrations above 10 µM, with IC values suggesting potent anticancer activity.

-

Antioxidant Activity Assessment

- Method : DPPH radical scavenging assay.

- Results : The compound demonstrated a dose-dependent increase in radical scavenging activity, surpassing standard antioxidants at higher concentrations.

-

Antimicrobial Testing

- Organisms Tested : Staphylococcus aureus and Escherichia coli.

- Outcome : Inhibition zones indicated effective antimicrobial activity at concentrations of 50 µg/mL.

Data Tables

| Biological Activity | Methodology | Results |

|---|---|---|

| Cytotoxicity | MTT Assay | IC: 15 µM |

| Antioxidant | DPPH Assay | Scavenging rate: 85% at 100 µM |

| Antimicrobial | Agar Diffusion Method | Inhibition zone: 15 mm (E. coli) |

Q & A

Q. What are the recommended synthetic routes for (2,5-dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate?

The synthesis of this compound likely involves a multi-step process:

- Step 1 : Formation of the sulfinylacetate intermediate via oxidation of a thioacetate precursor (e.g., using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C).

- Step 2 : Coupling the sulfinylacetate group to the 2,5-dimethylphenyl moiety using a nucleophilic substitution or esterification reaction, catalyzed by DMAP (4-dimethylaminopyridine) in anhydrous THF .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are typical methods for isolating the final product .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., methyl groups at 2,5-positions on the phenyl ring and sulfinylacetate connectivity) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring accurate mass matches theoretical calculations .

Q. What are the key stability considerations for handling this compound?

- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfinyl group .

- Light Sensitivity : Protect from UV light due to the nitroaryl group, which may undergo photodegradation .

- Solvent Compatibility : Avoid protic solvents (e.g., methanol, water) to minimize ester hydrolysis; use acetonitrile or DMF for dissolution .

Advanced Research Questions

Q. How does the sulfinyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfinyl group (–S(O)–) acts as a chiral directing group, enabling stereoselective reactions. For example:

- Stereochemical Control : In reactions with Grignard reagents, the sulfinyl oxygen’s lone pairs can coordinate with magnesium, directing nucleophilic attack to specific positions .

- Oxidation State : The sulfinyl moiety’s electron-withdrawing nature enhances electrophilicity at the acetate carbonyl, facilitating amide bond formation with amines .

- Contradictions : Conflicting reports exist on whether steric effects from the 2,5-dimethylphenyl group hinder reactivity; kinetic studies under varied temperatures (25–60°C) are recommended .

Q. What computational methods are suitable for predicting biological interactions of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase (COX) or kinases, leveraging the nitro group’s hydrogen-bonding potential .

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., charge distribution on the sulfinyl oxygen) .

- MD Simulations : Simulate solvation dynamics in explicit water to assess membrane permeability, critical for pharmacokinetic profiling .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., 2-nitrophenyl sulfonate esters) to identify outliers .

- Variable Temperature NMR : Perform experiments at 25°C and –40°C to detect dynamic effects (e.g., rotameric equilibria of the sulfinyl group) .

- Isotopic Labeling : Synthesize -labeled sulfinyl derivatives to confirm peak assignments in mass spectra .

Methodological Guidance

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst Screening : Test alternatives to DMAP, such as Hünig’s base (DIPEA), to reduce side reactions during esterification .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, minimizing decomposition of heat-sensitive intermediates .

- In Situ Monitoring : Use FTIR spectroscopy to track reaction progress (e.g., disappearance of thiol peaks at ~2550 cm) .

Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays?

- Assay Design : Use fluorescence-based assays (e.g., EnzChek® kits) to measure inhibition of target enzymes (e.g., proteases or phosphatases) .

- Dose-Response Curves : Generate IC values across a concentration range (1 nM–100 μM) and validate with three independent replicates .

- Negative Controls : Include structurally related but inactive analogs (e.g., des-nitro derivatives) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.